molecular formula C15H17N5O2 B6497162 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946228-94-0

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B6497162
CAS RN: 946228-94-0
M. Wt: 299.33 g/mol
InChI Key: LKHLDCKKWBHLNI-UHFFFAOYSA-N
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Description

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, also known as OPPT, is a novel synthetic compound that has been studied for its potential applications in scientific research. OPPT is a member of the imidazotriazine class of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of enzymes involved in the synthesis of proteins and other molecules. 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has also been found to interact with DNA, leading to the inhibition of gene expression. In addition, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been found to interact with the cell membrane, leading to the disruption of the cell membrane and the inhibition of the uptake of nutrients.
Biochemical and Physiological Effects
4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has also been found to inhibit the growth of bacteria and to interact with DNA and the cell membrane. In addition, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been found to inhibit the growth of cancer cells, and to reduce the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several advantages for use in laboratory experiments. It is a novel synthetic compound and is relatively easy to synthesize. In addition, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide also has some limitations. It is not yet fully understood how 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide works, and more research is needed to understand its mechanism of action. In addition, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel compound and there is limited information available about its toxicity and potential side effects.

Future Directions

There are several possible future directions for research on 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide. One possible direction is to further study its mechanism of action and to identify the enzymes and other molecules that it interacts with. Another possible direction is to further study its biochemical and physiological effects and to identify the potential therapeutic applications of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide. In addition, further research is needed to understand the toxicity and potential side effects of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide. Finally, further research is needed to identify the potential industrial applications of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, such as its use as a food additive or a pharmaceutical ingredient.

Synthesis Methods

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be synthesized using a variety of methods, including a two-step synthesis, a three-step synthesis, and a four-step synthesis. The two-step synthesis involves the reaction of 4-nitro-2-phenyl-1,3-dioxane with 2-amino-1,3-dioxane in the presence of sodium hydroxide and heat. This yields a mixture of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide and its isomer, 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid. The three-step synthesis involves the reaction of 4-nitro-2-phenyl-1,3-dioxane with 2-amino-1,3-dioxane in the presence of sodium hydroxide and heat, followed by the reaction of the resulting mixture with 2-chloro-1,3-dioxane in the presence of sodium hydroxide and heat. This yields a mixture of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide and its isomer. The four-step synthesis involves the reaction of 4-nitro-2-phenyl-1,3-dioxane with 2-amino-1,3-dioxane in the presence of sodium hydroxide and heat, followed by the reaction of the resulting mixture with 2-chloro-1,3-dioxane in the presence of sodium hydroxide and heat, followed by the reaction of the resulting mixture with 2-chloro-1,3-dioxane in the presence of sodium hydroxide and heat. This yields a mixture of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide and its isomer.

Scientific Research Applications

4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been studied for its potential to inhibit the growth of cancer cells, and has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has also been studied for its potential to inhibit the growth of bacteria, and has been found to be effective against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

properties

IUPAC Name

4-oxo-8-phenyl-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHLDCKKWBHLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-8-phenyl-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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